molecular formula C19H18N2O B11833245 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea CAS No. 13256-83-2

1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea

Cat. No.: B11833245
CAS No.: 13256-83-2
M. Wt: 290.4 g/mol
InChI Key: XAVCNZKFYGEAOD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea is an unsymmetrical urea derivative of significant interest in medicinal chemistry and organic synthesis. Unsymmetrical ureas are essential structural motifs found in a wide array of biologically active compounds, serving as key scaffolds for enzyme inhibitors, antiviral agents, and selective receptor modulators . The naphthalene moiety, a fused polycyclic system, can enhance binding affinity to various biological targets and influence the compound's overall pharmacokinetic properties. This compound is synthesized using advanced methodologies, such as hypervalent iodine-mediated coupling, which allows for the efficient formation of the urea bridge under mild, metal-free conditions without the need for an inert atmosphere . Such methods provide a versatile route for the late-stage functionalization of complex molecules, which is crucial in pharmaceutical development for creating novel drug candidates with improved activities . Urea derivatives, in general, are recognized as important intermediates in organic syntheses and exhibit a diverse spectrum of biological activities . Researchers can leverage this compound to explore structure-activity relationships, particularly in the development of receptor antagonists, with some related urea compounds being investigated for their inhibitory effects on receptors like the vanilloid receptor subtype 1 (VR1) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

13256-83-2

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C19H18N2O/c1-13-10-11-17(14(2)12-13)20-19(22)21-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H3,(H2,20,21,22)

InChI Key

XAVCNZKFYGEAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The amine group of 2,4-dimethylaniline attacks the electrophilic carbon of 1-naphthyl isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea product. A 1:1 molar ratio of isocyanate to amine is critical to minimize side products such as biuret derivatives. Excess isocyanate may lead to over-alkylation, while excess amine can result in unreacted starting material.

Synthetic Procedure

In a representative protocol, 2,4-dimethylaniline (1.0 equiv.) is dissolved in anhydrous dichloromethane under nitrogen. 1-Naphthyl isocyanate (1.05 equiv.) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. The precipitate is filtered and washed with cold hexane to isolate the crude product. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) achieves >95% purity.

Limitations

This method requires stringent anhydrous conditions to prevent hydrolysis of the isocyanate. Yields typically range from 60–75%, with variability attributed to the hygroscopic nature of reactants and sensitivity to temperature fluctuations.

Carbonylative Azide-Amine Coupling

A modern alternative employs carbonylative coupling between azides and amines using carbon monoxide or labeled CO₂ (e.g., ¹³CO₂) under transition-metal catalysis. This method avoids handling volatile isocyanates and enables isotopic labeling for tracer studies.

Catalytic System and Conditions

A optimized procedure uses triphenylphosphine (PPh₃) as a ligand and palladium(II) acetate as a catalyst in acetonitrile at 25°C. The azide (1-azidonaphthalene) reacts with 2,4-dimethylaniline in the presence of ¹³CO₂ (110 mbar) to form the urea via a carbamate intermediate. The reaction completes within 5 minutes, achieving an 85% yield with 99% radiochemical purity.

Reaction Equation:

1-Azidonaphthalene + 2,4-Dimethylaniline + 13CO2Pd(OAc)2/PPh3This compound+N2\text{1-Azidonaphthalene + 2,4-Dimethylaniline + }^{13}\text{CO}2 \xrightarrow{\text{Pd(OAc)}2/\text{PPh}3} \text{this compound} + \text{N}2

Advantages Over Traditional Methods

  • Efficiency : Reaction times reduced from hours to minutes.

  • Safety : Eliminates toxic isocyanate precursors.

  • Versatility : Compatible with isotopic labeling for pharmacokinetic studies.

Palladium-Catalyzed Cross-Coupling Approaches

For structurally complex ureas, palladium-mediated cross-coupling enables modular assembly of aryl fragments before urea formation. This two-step strategy is ideal for introducing sterically hindered substituents.

Suzuki-Miyaura Coupling of Pyridine Intermediates

A key intermediate, 2-amino-6-bromopyridine, undergoes Suzuki coupling with 3-nitrophenylboronic acid using Pd(PPh₃)₄ as a catalyst. The resulting biaryl amine is reduced with hydrazine and Raney nickel, followed by urea formation via phenyl isocyanate coupling.

Example Protocol:

  • Suzuki Coupling :

    • 2-Amino-6-bromopyridine (1.0 equiv.), 3-nitrophenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), NaHCO₃ (2.0 equiv.) in DME/water (3:1) at 80°C for 12 hours.

    • Yield: 84% after silica gel purification.

  • Reduction and Urea Formation :

    • Intermediate (1.0 equiv.) treated with phenyl isocyanate (1.1 equiv.) in chloroform at 25°C for 24 hours.

    • Yield: 45–60% after recrystallization.

Challenges

  • Multi-step synthesis increases time and cost.

  • Catalyst loading (5–10 mol%) impacts scalability.

Comparative Analysis of Preparation Methods

Parameter Isocyanate-Amine Carbonylative Azide Palladium Cross-Coupling
Yield (%)60–758545–60
Reaction Time12–24 hours5 minutes24–48 hours
Catalyst RequiredNoPd(OAc)₂/PPh₃Pd(PPh₃)₄
Purification MethodChromatographyFlash ChromatographyRecrystallization
ScalabilityHighModerateLow

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : Acetonitrile enhances reaction rates in carbonylative coupling by stabilizing ionic intermediates.

  • Chloroform : Preferred for isocyanate-amine reactions due to low nucleophilicity, reducing side reactions.

Temperature Control

Exothermic urea formation requires cooling (0–5°C) during reagent mixing to prevent thermal degradation. Subsequent warming to 25°C ensures complete conversion.

Catalytic Additives

Triethylamine (1–2 equiv.) as a base in isocyanate-amine reactions neutralizes HCl byproducts, shifting equilibrium toward product formation .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea
  • Molecular Formula : C18H20N2O
  • Molecular Weight : 284.37 g/mol

Structural Characteristics

The compound features a urea functional group connected to a naphthalene moiety and a dimethyl-substituted phenyl group, which influences its biological activity and interaction with various targets.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. In vitro assays have indicated its efficacy against several cancer cell lines.

Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis through Bcl-2 regulation
MCF-79.8Cell cycle arrest at G2/M phase
A54911.0Inhibition of EGFR signaling
HCT-11610.0Pro-apoptotic effects via Bax upregulation

The compound's mechanism involves disrupting key signaling pathways related to cell survival and proliferation, making it a candidate for further development as an anticancer agent.

Kinase Inhibition

Research has indicated that derivatives of this compound may act as kinase inhibitors, which are crucial in regulating various cellular processes and are often targeted in cancer therapy.

Case Study: Kinase Inhibition

In a study examining the inhibition of specific kinases involved in cancer progression, this compound demonstrated significant inhibitory effects on the activity of certain kinases, leading to reduced cell proliferation in treated cancer cell lines.

Neuropharmacological Applications

The compound has also been investigated for its neuropharmacological effects, particularly concerning its potential to modulate neurotransmitter systems.

Neuropharmacological Effects

Studies have shown that this compound can influence the endocannabinoid system, which is implicated in pain modulation and addiction pathways.

Case Study: Drug-Seeking Behavior

In animal models trained to self-administer addictive substances, administration of the compound resulted in a marked decrease in drug-seeking behavior, suggesting its potential utility in addiction therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and naphthalene groups can significantly alter biological activity.

Key Findings from SAR Studies:

  • Substitution at the 2-position of the dimethylphenyl group enhances anticancer potency.
  • Naphthalene moiety modifications can improve selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Molecular Properties

The substituents on urea derivatives critically impact their physicochemical and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea R1: 2,4-dimethylphenyl; R2: naphthalen-1-yl C19H18N2O 290.36 Anti-tumor activity; stable crystal packing
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea R1: 4-cyanophenyl; R2: 3,4-dimethylphenyl C16H15N3O 265.31 High yield (82.4%); moderate molecular weight
KIRA6 (IRE1α inhibitor) R1: tert-butylimidazo-pyrazinyl; R2: 3-(trifluoromethyl)phenyl C23H21F3N6O 454.45 Inhibits IRE1α kinase; used in ER stress studies
BIRB 796 (Doramapimod) R1: tert-butylpyrazolyl; R2: morpholineethoxy-naphthalene C31H37N5O3 527.70 p38 MAPK inhibitor; high molecular weight
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea R1: 3-chlorophenyl; R2: 2,4-dimethylphenyl C15H15ClN2O 274.75 Structural analog with Cl substitution; potential halogen interactions
1-(2-Methoxyphenyl)-3-(naphthalen-2-yl)urea R1: 2-methoxyphenyl; R2: naphthalen-2-yl C18H16N2O2 292.33 Differing substituent positions; used in inflammation studies

Biological Activity

1-(2,4-Dimethylphenyl)-3-(naphthalen-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C19_{19}H18_{18}N2_{2}O
  • SMILES : CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C
  • InChI : InChI=1S/C19H18N2O/c1-13-10-11-17(14(2)12-13)20-19(22)21-18-9-5-7-15-6-3-4-8-16(15)18/h3-12H,1-2H3_3,(H2_2,20,21,22)

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to a range of biological effects. The specific pathways involved depend on the context of its application in research or therapeutic settings.

Biological Activities

  • Anticancer Properties :
    • Several studies have highlighted the compound's potential as an anticancer agent. For instance, urea derivatives have been shown to inhibit cell growth across various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism often involves the inhibition of protein tyrosine kinases (PTKs), which are crucial for cancer cell signaling pathways .
  • Antimicrobial Activity :
    • Research indicates that related urea compounds exhibit notable antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi .
  • Inhibition of Specific Enzymes :
    • The compound has been studied for its inhibitory effects on specific enzymes involved in key metabolic pathways. For instance, it may interact with enzymes that play roles in the proliferation of pathogenic microorganisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth in cancer lines
AntimicrobialEffective against bacterial and fungal strains
Enzyme InhibitionModulation of PTK activity

Detailed Research Findings

  • Anticancer Studies :
    • A study published in Frontiers in Chemistry explored various urea derivatives and their anticancer activities, noting that modifications to the urea moiety can significantly enhance potency against specific cancer types .
  • Antimicrobial Research :
    • Investigations into urea/thiourea derivatives indicated strong antimicrobial activity against pathogens like Aspergillus niger and Candida tropicum, suggesting that structural features similar to those in this compound contribute to efficacy .
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how these compounds bind to target proteins, supporting their potential as drug candidates for further development .

Q & A

Q. What strategies validate the compound’s environmental impact or biodegradability in ecotoxicology studies?

  • Methodology : Use OECD guidelines (e.g., Test 301 for ready biodegradability). Expose to activated sludge or soil microcosms; monitor parent compound and metabolites via LC-MS. Algal or Daphnia magna toxicity assays (EC₅₀) assess ecological risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.